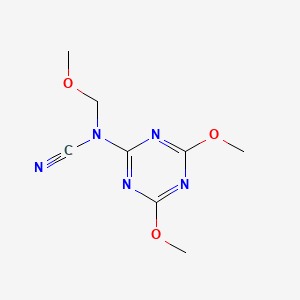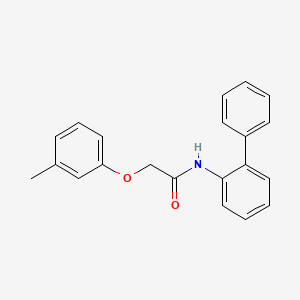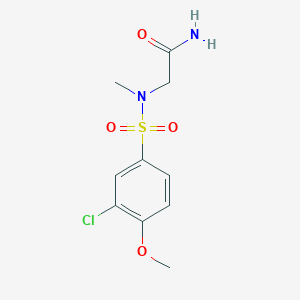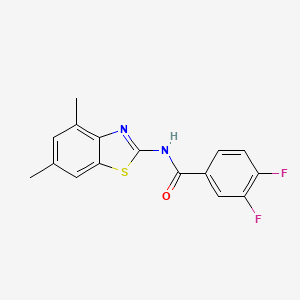
(4,6-dimethoxy-1,3,5-triazin-2-yl)(methoxymethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)(methoxymethyl)cyanamide, also known as DMT-MM , is an organic triazine derivative. It is commonly used as a condensing agent in organic synthesis, particularly for amide formation. The compound facilitates the coupling of carboxylic acids with amines to produce amides in various reactions . Its chemical structure consists of a triazine ring with methoxy and cyanamide functional groups.
Synthesis Analysis
The synthesis of DMT-MM typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine-2-amine with formaldehyde (methanol) to form the methoxymethyl derivative. Subsequent treatment with cyanamide leads to the desired compound. The overall synthetic pathway ensures the introduction of the triazine ring and the methoxymethyl group .
Molecular Structure Analysis
The molecular formula of DMT-MM is C10H17N4O3 . Its molecular weight is approximately 276.72 g/mol. The compound contains a positively charged nitrogen atom due to the presence of the triazine ring and the methoxymethyl group. The chloride counterion balances the charge .
Chemical Reactions Analysis
DMT-MM serves as an efficient reagent for amide coupling reactions. It activates carboxylic acids by forming an active intermediate, which then reacts with amines to yield amides. This process is widely used in peptide synthesis and other organic transformations .
Wirkmechanismus
The mechanism of DMT-MM involves the nucleophilic attack of the amine on the activated carboxylic acid intermediate. The triazine ring facilitates the formation of the amide bond. The methoxymethyl group enhances the reactivity of the intermediate, promoting efficient coupling reactions .
Zukünftige Richtungen
Research on DMT-MM continues to explore its applications beyond amide coupling. Investigating novel synthetic methodologies, optimizing reaction conditions, and exploring its use in other chemical transformations are potential future directions.
Eigenschaften
IUPAC Name |
(4,6-dimethoxy-1,3,5-triazin-2-yl)-(methoxymethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c1-14-5-13(4-9)6-10-7(15-2)12-8(11-6)16-3/h5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWDPWSZHGLVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C#N)C1=NC(=NC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B5759622.png)
![1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)

![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)
![3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5759653.png)
![3-bromo-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B5759658.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-DIMETHYL-2-(2-PYRIDYL)-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
